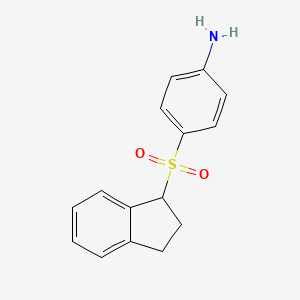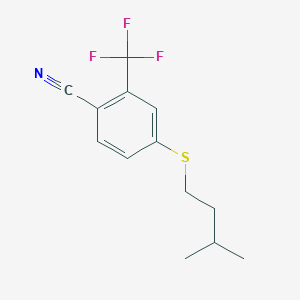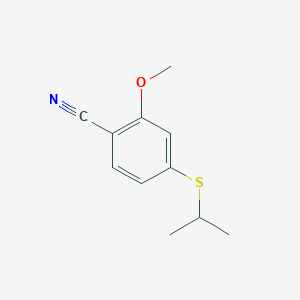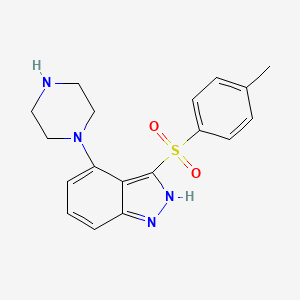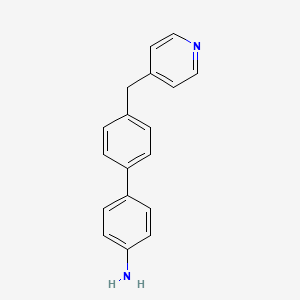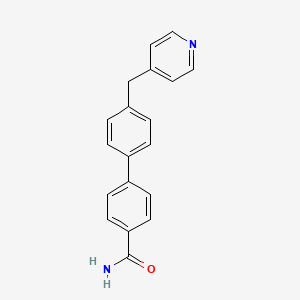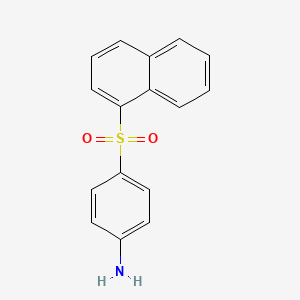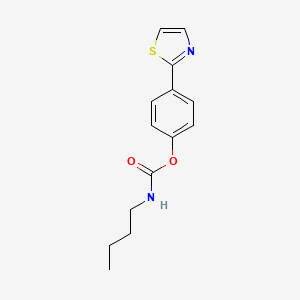
4''-(Pyridin-4-ylmethyl)biphenyl-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Pyridin-4-ylmethyl)biphenyl-3,4-diol is an organic compound that features a biphenyl core with a pyridin-4-ylmethyl substituent and two hydroxyl groups at the 3 and 4 positions of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Pyridin-4-ylmethyl)biphenyl-3,4-diol typically involves the coupling of a biphenyl derivative with a pyridine derivative. One common method involves the reaction of 4,4’-bis(pyridin-4-yl)biphenyl with appropriate reagents under controlled conditions. For instance, a mixture of 5-(3’,4’-dicarboxylphenoxy)-isophthalic acid and 4,4’-bis(pyridin-4-yl)biphenyl in water can be heated in a Teflon-lined autoclave at 413 K for 5 days, followed by slow cooling to room temperature to obtain the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4’-(Pyridin-4-ylmethyl)biphenyl-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of biphenyl-3,4-quinone derivatives.
Reduction: Formation of biphenyl derivatives without hydroxyl groups.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
4’-(Pyridin-4-ylmethyl)biphenyl-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition.
Industry: Potential applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4’-(Pyridin-4-ylmethyl)biphenyl-3,4-diol involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme CYP19 (aromatase) in human placental microsomes, which suggests its potential use in modulating estrogen levels . The compound likely binds to the active site of the enzyme, preventing the conversion of androgens to estrogens.
Comparison with Similar Compounds
4,4’-Biphenol: A phenolic derivative of biphenyl with two hydroxyl groups at the 4 and 4’ positions.
4,4’-Bis(pyridin-4-yl)biphenyl: A biphenyl derivative with pyridin-4-yl groups at the 4 and 4’ positions.
Uniqueness: 4’-(Pyridin-4-ylmethyl)biphenyl-3,4-diol is unique due to the presence of both hydroxyl groups and a pyridin-4-ylmethyl substituent, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15NO2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
4-[4-(pyridin-4-ylmethyl)phenyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H15NO2/c20-17-6-5-16(12-18(17)21)15-3-1-13(2-4-15)11-14-7-9-19-10-8-14/h1-10,12,20-21H,11H2 |
InChI Key |
KOYRCBKCALKGKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




